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Compound of Interest

Compound Name: 5-Bromo-6-hydroxypicolinic acid

Cat. No.: B566694

A Spectroscopic Comparison of 5-Bromo-6-
hydroxypicolinic Acid and Its Precursors

This guide presents a detailed spectroscopic comparison of 5-Bromo-6-hydroxypicolinic acid
with its key starting material, 6-hydroxypicolinic acid, and a foundational precursor, 2,3-lutidine.
The analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS),
providing researchers, scientists, and drug development professionals with a comprehensive
reference for compound identification and characterization.

Synthesis Overview

The primary synthesis route to 5-Bromo-6-hydroxypicolinic acid involves the electrophilic
bromination of 6-hydroxypicolinic acid. This precursor, in turn, can be synthesized from simpler
pyridine derivatives, with 2,3-lutidine serving as a fundamental structural analogue for
comparative purposes.
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Caption: Synthetic relationship of the compared compounds.

Data Presentation

The following tables summarize the key spectroscopic data for 5-Bromo-6-hydroxypicolinic
acid and its starting materials. This allows for a direct comparison of their characteristic
spectral features.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure and chemical
environment of atoms. The introduction of a bromine atom in 5-Bromo-6-hydroxypicolinic
acid is expected to cause a downfield shift in the resonance of adjacent protons compared to
6-hydroxypicolinic acid.
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Compound Name 'H NMR (6 ppm, Solvent) 3C NMR (8 ppm, Solvent)

Data not available. For the

isomeric 5-Bromo-6-

hydroxynicotinic acid: 8.16 (d,

J=2.27 Hz, 1H), 8.04 (d, Data not available.
J=2.53 Hz, 1H), 12.59 (br s,

1H), 12.90 (br s, 1H) in DMSO-

dé.[1][2]

5-Bromo-6-hydroxypicolinic
Acid

(600 MHz, DMSO-d6): 7.56
(151 MHz, DMSO-d6): 163.28,
(dd, J=8.9, 7.0 Hz, 1H), 6.97

6-Hydroxypicolinic Acid 162.67, 140.51, 137.97,
(d, J=6.8 Hz, 1H), 6.65 (d,
123.88, 110.42.[3][4]

J=9.0 Hz, 1H).[3][4]

Spectroscopic data available. Spectroscopic data available.

2,3-Lutidine
(5] (5]

Note: Direct experimental NMR data for 5-Bromo-6-hydroxypicolinic acid was not publicly
available. Data for its isomer, 5-Bromo-6-hydroxynicotinic acid, is provided for reference.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify functional groups. The spectra of both the product and its
carboxylic acid precursor are dominated by characteristic absorptions of the hydroxyl and
carboxyl groups.
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Compound Name

Key FTIR Peaks (cm~?)

Functional Group
Assignment

5-Bromo-6-hydroxypicolinic
Acid

Data not available. Expected
peaks: ~3300-2500 (O-H,
broad), ~1700 (C=0).

Carboxylic acid O-H stretch,
Carbonyl stretch.

6-Hydroxypicolinic Acid

Spectra available.[6][7]
Expected peaks: ~3300-2500
(O-H, broad), ~1710 (C=0).[8]

Carboxylic acid O-H stretch,
Carbonyl stretch.

2,3-Lutidine

Spectra available.[5]
Characteristic peaks for C-H

and C=N stretches.

Aromatic C-H stretch, Pyridine

ring vibrations.

Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments,
confirming the molecular weight and offering clues to its structure. The presence of bromine in

the final product is readily identified by a characteristic isotopic pattern (:°Br/81Br in a ~1:1

ratio).

Compound Name

Molecular Weight ( g/mol )

Key Mass Spec Fragments
(m/z)

5-Bromo-6-hydroxypicolinic
Acid

218.01[9]

Expected molecular ion peaks
atm/z 217 and 219.

6-Hydroxypicolinic Acid

139.11[3][6][10]

Molecular ion at m/z 139.[6]
Other fragments at m/z 93, 39.

[6]

2,3-Lutidine

107.15[11]

Molecular ion at m/z 107.

Experimental Protocols

Standard protocols were followed for the spectroscopic analysis of the compounds.
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NMR Spectroscopy Protocol (Aromatic Carboxylic
Acids)

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., DMSO-d6) in an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.

e Analysis: The acidic proton of the carboxyl group typically appears as a broad singlet at 4 10-
13 ppm.[12] The carboxyl carbon appears in the 13C NMR spectrum between 6 165-185

ppm.[12]

FTIR Spectroscopy Protocol (Solid Samples)

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide
(KBr) using an agate mortar and pestle.

o Place the mixture in a pellet die and apply pressure with a hydraulic press to form a
transparent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and record
the spectrum, typically from 4000 to 400 cm~1.

o Analysis: ldentify characteristic broad O-H stretches for the carboxylic acid (3300-2500 cm~1)
and the sharp, strong C=0 stretch (1760-1710 cm~1).[12]

Mass Spectrometry Protocol (Organic Compounds)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample using a suitable method, such as Electron Impact (El).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer.
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o Detection: Detect the ions to generate a mass spectrum. The peak with the highest m/z often
corresponds to the molecular ion (M+*).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic comparison of 5-Bromo-6-
hydroxypicolinic acid and starting materials]. BenchChem, [2026]. [Online PDF]. Available at:
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hydroxypicolinic-acid-and-starting-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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